Orthogonal Protecting-Group Strategy: tert-Butyl 4-amino-5-phenylpentanoate vs. Boc-(R)-4-amino-5-phenylpentanoic acid
tert-Butyl 4-amino-5-phenylpentanoate provides an unmatched orthogonal protection profile for sequential peptide coupling. The target compound presents a free, nucleophilic γ-amino group and a tert-butyl ester-protected carboxylate. Its closest analog, Boc-(R)-4-amino-5-phenylpentanoic acid (CAS 195867-20-0), inverts this reactivity: the amine is blocked by a Boc group and the carboxylate is free . This structural complementarity is a binary reactivity difference; selecting the target compound enables direct amide bond formation at the amino terminus without a preliminary deprotection step, whereas the Boc-protected analog requires an initial acidolytic Boc removal that can jeopardize acid-sensitive substrates.
| Evidence Dimension | Chemical reactivity: protecting group status of amine and carboxylate functions |
|---|---|
| Target Compound Data | Free γ-amino group; tert-butyl ester protected acid |
| Comparator Or Baseline | Boc-(R)-4-amino-5-phenylpentanoic acid: Boc-protected amine; free carboxylic acid |
| Quantified Difference | Binary orthogonal difference in protection pattern; not a scalar quantity |
| Conditions | Structural determination by IUPAC nomenclature and canonical SMILES comparison |
Why This Matters
For scientific procurement, this binary reactivity difference dictates the compound's suitability for specific synthetic sequences, making the choice between these two compounds a go/no-go decision that cannot be remedied by simple stoichiometric adjustments.
